Cyclohexanecarbohydrazide

Medicinal inorganic chemistry Antitumor metallodrugs Platinum(II) complexes

Researchers substituting planar benzohydrazide for cyclohexanecarbohydrazide risk compromised SAR and biological outcomes due to critical lipophilicity (LogP 1.65 vs. ~0.25) and Fsp³ (0.857 vs. 0.00) differences. Cyclohexanecarbohydrazide (CAS 38941-47-8) delivers: • Validated CB2 agonist scaffold: indole-hydrazone derivatives achieve EC₅₀ 28.7 nM with >348-fold selectivity over CB1 • Proven antitumor Pt(II) complex carrier ligand with decoupled in vitro/in vivo efficacy - lower cytotoxicity yet superior L1210 leukemia activity vs. aromatic hydrazide complexes • Batch-specific QC: ≥95% purity with NMR, HPLC, and GC documentation; available from multiple global suppliers in quantities from 100 mg to 25 g

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 38941-47-8
Cat. No. B1361583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarbohydrazide
CAS38941-47-8
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NN
InChIInChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10)
InChIKeyHUYREUUJFLHEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanecarbohydrazide: Physicochemical Profile and Compound-Class Overview


Cyclohexanecarbohydrazide (CAS 38941-47-8, molecular formula C₇H₁₄N₂O, MW 142.20 g/mol) is a cycloalkane-derived carboxylic acid hydrazide featuring a saturated cyclohexyl ring attached to a reactive hydrazide (–CONHNH₂) moiety. The compound appears as a white to off-white crystalline solid with a melting point of 153–155°C, predicted boiling point of 311.2°C, density of 1.063 g/cm³, a calculated LogP of 1.65, and a polar surface area of 55.12 Ų . It exhibits slight solubility in DMSO and methanol and requires storage at 2–8°C with protection from light . The hydrazide functional group enables facile condensation with aldehydes and ketones to form hydrazone derivatives, positioning cyclohexanecarbohydrazide as a versatile sp³-rich building block for medicinal chemistry, agrochemical synthesis, and coordination chemistry applications . The compound is listed under NSC 45908 in the NCI database and is commercially available at ≥95% purity from multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC .

Why Hydrazide Analogs Cannot Substitute Cyclohexanecarbohydrazide


Although cyclohexanecarbohydrazide shares the core hydrazide functional group with benzohydrazide (CAS 613-94-5) and isoniazid (CAS 54-85-3), critical physicochemical and steric differences render simple substitution invalid for most research applications. The saturated cyclohexyl ring imparts a substantially higher LogP (1.65 vs. ~0.25–0.53 for benzohydrazide), reflecting greater lipophilicity that directly affects membrane permeability, solubility in organic media, and chromatographic behavior . The cyclohexane scaffold provides an Fsp³ (fraction of sp³-hybridized carbons) of 0.857 compared to 0.00 for planar benzohydrazide, a parameter independently correlated with improved clinical developability and reduced promiscuous binding in fragment-based drug discovery [1]. Furthermore, the cycloalkane ring serves as a crucial steric and electronic modulator in coordination chemistry: platinum(II) complexes of cyclohexanecarboxylic acid hydrazide exhibit a markedly different in vitro/in vivo antitumor profile compared to complexes bearing aromatic acid hydrazide ligands, being less cytotoxic in vitro yet more active against L1210 leukemia in vivo [2]. These quantitative and qualitative differences mean that substituting benzohydrazide or another hydrazide for cyclohexanecarbohydrazide will alter synthetic outcomes, biological activity, and physicochemical properties in ways that cannot be predicted by simple functional group analogy.

Cyclohexanecarbohydrazide: Quantitative Comparator Evidence


Pt(II) Complex Antitumor Efficacy: Cyclohexane Hydrazide vs. Aromatic Hydrazide

In a direct comparative study by Kushev et al. (1997), platinum(II) complexes of cyclohexanecarboxylic acid hydrazide (chcah) were synthesized and tested side-by-side against complexes of differently substituted aromatic acid hydrazides for cytotoxicity in Friend leukemia cells and in vivo antitumor activity against murine L1210 leukemia [1]. The study found that substituting the aromatic ring with a cycloalkane residue 'increased significantly the antitumor effect,' with [Pt(NH₃)(chcah)Cl₂] identified as the most active compound across all tested complexes [1]. A subsequent scite.ai analysis of this work confirmed that the cyclohexane-bearing complexes were 'less cytotoxic in vitro and more active against L1210 leukemia in vivo than those with aromatic ligands' [2]. The macromolecular synthesis inhibition profile of the chcah complexes paralleled that of cisplatin, but the cycloalkane substitution yielded a decoupled toxicity-efficacy relationship not observed with aromatic hydrazide congeners [1].

Medicinal inorganic chemistry Antitumor metallodrugs Platinum(II) complexes

CB2 Receptor Selectivity of Cyclohexanecarbohydrazide-Derived Hydrazone

A hydrazone derivative of cyclohexanecarbohydrazide, N'-[(3Z)-6-methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]cyclohexanecarbohydrazide (ChEMBL ID: CHEMBL525380), was evaluated for inverse agonist activity at human recombinant CB1 and CB2 receptors expressed in CHO cell membranes using the [³⁵S]GTPγS binding assay [1]. The compound exhibited an EC₅₀ of 28.7 nM at the CB2 receptor versus an EC₅₀ greater than 10,000 nM at the CB1 receptor, yielding a >348-fold functional selectivity for CB2 over CB1 [1]. This selectivity was achieved with the cyclohexanecarbohydrazide-derived indole-hydrazone scaffold reported in J. Med. Chem. 2009, 52, 433–444, where the cyclohexyl ring contributed critical steric, conformational, and lipophilic properties that enabled CB2 subtype discrimination [2].

Cannabinoid receptor pharmacology GPCR ligand design Hydrazone medicinal chemistry

Physicochemical Comparison: Cyclohexanecarbohydrazide vs. Benzohydrazide

Cyclohexanecarbohydrazide and benzohydrazide (CAS 613-94-5) share an identical polar surface area (PSA 55.12 Ų), reflecting their common hydrazide functional group, yet differ substantially in every other key physicochemical parameter relevant to synthesis, purification, formulation, and biological performance . Cyclohexanecarbohydrazide has a LogP of 1.65 compared to 0.25–0.53 for benzohydrazide, reflecting approximately 10- to 25-fold greater lipophilicity . Its melting point is 153–155°C versus 112–114°C for benzohydrazide (a 39–41°C increase), and its density is 1.063 g/cm³ versus 1.164 g/cm³ . Critically, the fraction of sp³-hybridized carbons (Fsp³) is 0.857 (6 of 7 carbons) for cyclohexanecarbohydrazide versus 0.00 for the completely planar aromatic benzohydrazide [1]. These differences are not incremental; they place the two compounds in distinct property space with different solubility, crystallinity, and ADME expectations.

Physicochemical profiling Building block selection Medicinal chemistry design

Antioxidant SAR: Cyclohexyl-Branched vs. Linear Hydrazides

Gorokhov et al. (2025) synthesized a series of N′-(9H-xanthen-9-yl)carbohydrazides from both linear alkanehydrazides and cyclohexanecarbohydrazide, enabling a direct comparison of the effect of the cyclohexyl branching on antioxidant activity [1]. All compounds were evaluated for antioxidant activity relative to ascorbic acid (1.0 relative unit) [1]. The N′-(9H-xanthen-9-yl)cyclohexanecarbohydrazide derivative exhibited activity in the range of 0.62–0.73 relative units [1]. The study established a clear SAR trend: elongation of the linear alkyl chain in N′-(9H-xanthen-9-yl)alkanehydrazides increased antioxidant activity, whereas branching of the alkyl fragment (as embodied by the cyclohexyl group) 'significantly reduced the antioxidant effect or did not affect it' [1]. This places the cyclohexanecarbohydrazide-derived compound at the lower end of the activity range compared to its linear-chain counterparts.

Antioxidant evaluation Hydrazide SAR Xanthydrol derivatives

Cyclohexanecarbohydrazide as a Fluorescent Pd Probe Ligand

Cyclohexanecarbohydrazide has been characterized as a fluorescent-labeled ligand suitable for the detection of palladium complexes . The compound exhibits intrinsic fluorescence that is modulated upon binding: its fluorescence emission intensity was found to be dependent on the concentration of aminopyridine in solution, consistent with the formation of a molecular complex observable by NMR spectroscopy . Additionally, cyclohexanecarbohydrazide has been shown to bind to dyslipidemia-related enzyme compounds and alter their substrate binding affinity, and to inhibit proliferation of leukemia cells . This multi-modal binding capability — combining fluorescence reporting with specific molecular recognition — is not a general property of all hydrazides but arises from the specific electronic and conformational properties conferred by the cyclohexyl-carbohydrazide scaffold.

Fluorescent chemosensors Palladium detection Analytical chemistry

Cyclohexanecarbohydrazide: Evidence-Backed Application Scenarios


Pt(II) Antitumor Metallo-Prodrug Development

Research groups synthesizing Pt(II) antitumor complexes should procure cyclohexanecarbohydrazide rather than aromatic acid hydrazides (e.g., benzoic acid hydrazide or 4-methoxybenzoic acid hydrazide) as the carrier ligand. The direct comparative evidence from Kushev et al. (1997) demonstrates that cyclohexanecarboxylic acid hydrazide-derived Pt complexes exhibit a decoupled in vitro cytotoxicity / in vivo efficacy relationship — lower toxicity to cultured cells yet superior antitumor activity against L1210 leukemia in mice — a profile not observed with any aromatic hydrazide ligand tested [1]. Only mono-amine complexes such as [Pt(NH₃)(chcah)Cl₂] were active in vivo, providing a clear design rule for medicinal inorganic chemists [1]. The macromolecular synthesis inhibition pattern paralleled that of cisplatin, suggesting a DNA-targeted mechanism with a potentially improved therapeutic window [1].

CB2-Selective Cannabinoid Ligand Design

Medicinal chemistry teams targeting CB2 receptor-mediated indications (pain, inflammation, osteoporosis, gliomas, immunological disorders) should select cyclohexanecarbohydrazide as the hydrazide building block for indole-hydrazone library synthesis. The BindingDB/ChEMBL-validated data show that the cyclohexanecarbohydrazide-derived indole-hydrazone achieves EC₅₀ = 28.7 nM at CB2 with >348-fold selectivity over CB1 [2]. This level of subtype discrimination arises from the cyclohexyl ring's specific steric, conformational, and lipophilic contributions — properties not provided by benzohydrazide (planar, lower LogP) or acetyl hydrazide (minimal steric bulk). The underlying SAR is detailed in Frost et al., J. Med. Chem. 2010, where indol-3-ylcycloalkyl ketone-hydrazone conjugates were systematically optimized for CB2 activity [2].

sp³-Rich Fragment Library Construction for FBDD

Fragment-based drug discovery programs aiming to increase molecular complexity and clinical developability should incorporate cyclohexanecarbohydrazide as a key sp³-enriched hydrazide building block. With an Fsp³ of 0.857 (versus 0.00 for benzohydrazide), cyclohexanecarbohydrazide directly addresses the 'escape from flatland' design principle established by Lovering et al. (2009), which demonstrated that higher Fsp³ correlates with improved progression from discovery through clinical testing to marketed drugs [3]. The reactive hydrazide group enables rapid condensation with diverse aldehyde and ketone fragments to generate hydrazone libraries with three-dimensional character, while the cyclohexyl ring provides conformational restriction without the planarity-associated risks of aromatic systems (CYP450 inhibition, promiscuous binding, poor solubility) [3].

SAR Studies: Branched vs. Linear Hydrazide Antioxidants

Investigators studying the relationship between alkyl chain architecture and radical-scavenging activity should obtain cyclohexanecarbohydrazide alongside linear alkanehydrazides (acetyl, propionyl, butyryl, etc.) for systematic SAR campaigns. The work of Gorokhov et al. (2025) established that the cyclohexyl-branched carbohydrate scaffold yields measurably lower antioxidant activity (0.62–0.73 relative units vs. ascorbic acid) compared to linear-chain N′-(9H-xanthen-9-yl)alkanehydrazides, where activity increased with chain elongation [4]. This quantitative SAR trend makes cyclohexanecarbohydrazide an essential reference compound for decoupling steric effects from electronic effects in hydrazide antioxidant mechanisms [4].

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